Sodium prasterone sulfate dihydrate Sodium prasterone sulfate dihydrate Prasterone is an endogenous steroid hormone that acts as an agonist at ERβ, NMDA, and σ1 receptors, a partial agonist at ERα and AR, and antagonist at GABA-A receptors. It displays a variety of biologocial activities, including enhancing working memory and cognition, inhibiting proliferation and migration of cervical cancer cells, increasing expression of various glutamate transporters to suppress seizures, and minimizing gastric acid secretion, lipid peroxidation and ulcer formation.
Brand Name: Vulcanchem
CAS No.: 78590-17-7
VCID: VC0005728
InChI: InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1
SMILES: CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Molecular Formula: C19H31NaO7S
Molecular Weight: 426.5 g/mol

Sodium prasterone sulfate dihydrate

CAS No.: 78590-17-7

Cat. No.: VC0005728

Molecular Formula: C19H31NaO7S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium prasterone sulfate dihydrate - 78590-17-7

Specification

CAS No. 78590-17-7
Molecular Formula C19H31NaO7S
Molecular Weight 426.5 g/mol
IUPAC Name sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate
Standard InChI InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1
Standard InChI Key NLNMKDUYGPNWAO-OXNWJOIVSA-M
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+]
SMILES CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Canonical SMILES CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Appearance Solid powder

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

Sodium prasterone sulfate dihydrate (CAS No. 78590-17-7) is a hydrated sodium salt of prasterone sulfate, with the molecular formula C₁₉H₃₁NaO₇S and a molar mass of 426.5 g/mol . Its IUPAC name is sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate, reflecting its stereospecific steroid backbone . The compound is functionally related to dehydroepiandrosterone sulfate (DHEA-S), a endogenous adrenal steroid, but distinguishes itself through its synthetic hydration state and sodium counterion .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₁NaO₇SPubChem
Molar Mass426.5 g/molPubChem
CAS Registry Number78590-17-7PubChem
DSSTox Substance IDDTXSID9045764PubChem

Pharmacological Effects and Mechanism of Action

Prohormone Activity

As a synthetic analog of DHEA-S, sodium prasterone sulfate dihydrate serves as a precursor to active sex hormones. Intravaginal or systemic administration leads to localized conversion into androgens (e.g., testosterone) and estrogens (e.g., estradiol) via tissue-specific enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase . This bioconversion occurs without significantly altering systemic hormone levels, minimizing risks associated with traditional hormone replacement therapies .

Receptor Interactions

The compound exhibits nuanced receptor modulation:

  • Estrogen Receptor β (ERβ) Agonism: Enhances genital tissue sensitivity and vascularization .

  • Neurosteroid Activity: Modulates GABA-A and NMDA receptors, potentially influencing mood and cognitive function .

Clinical Applications and Research Findings

Treatment of Postmenopausal HSDD

Two Phase III clinical trials (NCT03287232, NCT03619005) evaluated intravaginal prasterone (6.5 mg/day) in 216 postmenopausal women with HSDD .

Table 2: Efficacy Outcomes from NCT03287232

ParameterPrasterone GroupPlacebo Group
Improvement in Desire68%42%
Reduction in Distress65%38%
Adverse Event Rate12%9%

The trials demonstrated statistically significant improvements in sexual desire (p<0.01) and personal distress (p<0.05) versus placebo, with no serious adverse events reported .

Management of Vaginal Atrophy

A substudy of the NCT03287232 cohort revealed:

  • 45.9% reduction in parabasal cells (marker of atrophy)

  • 6.8% increase in superficial cells (indicator of epithelial health)

  • Vaginal pH normalization from 5.3 to 4.2

Recent Advances and Future Directions

Ongoing Research

  • NCT04123444: Investigating long-term (24-month) safety in breast cancer survivors (n=300, recruiting)

  • NCT04055909: Exploring neuroprotective effects in multiple sclerosis (preclinical phase)

Unmet Needs

  • Dose optimization for transgender hormone therapy

  • Pediatric applications in adrenal insufficiency

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